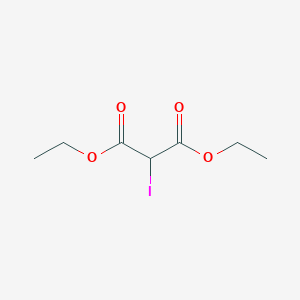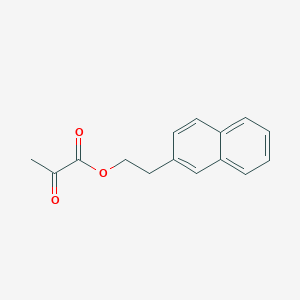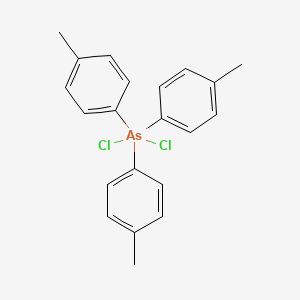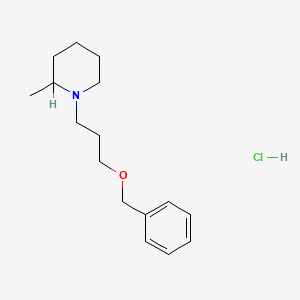
1-Benzyl-2,2-dimethoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,2-dimethoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with two methoxy groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-Benzyl-2,2-dimethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,2-dimethoxypyrrolidine involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Benzylpyrrolidine: Lacks the methoxy groups, resulting in different chemical properties.
2,2-Dimethoxypyrrolidine: Does not have the benzyl group, affecting its reactivity and applications.
1-Benzyl-2-methoxypyrrolidine: Contains only one methoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-Benzyl-2,2-dimethoxypyrrolidine is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74255-09-7 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-benzyl-2,2-dimethoxypyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-13(16-2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
Clé InChI |
VEECMCIWQPBZDB-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCN1CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


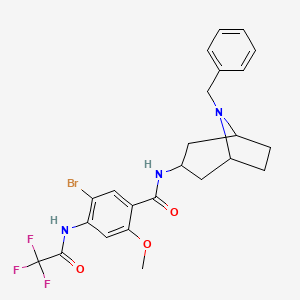

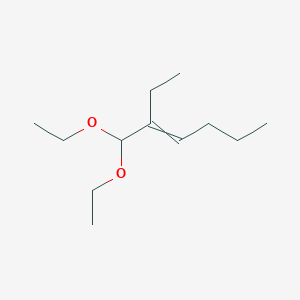
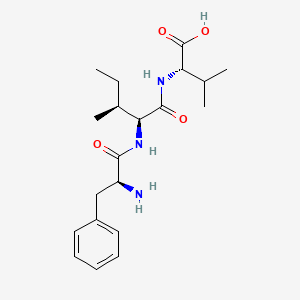
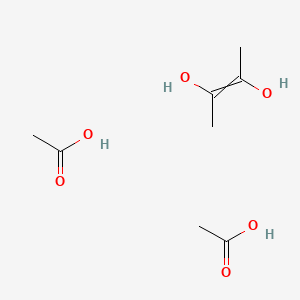
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)



